1-(2-Chlorphenyl)piperazin

Übersicht

Beschreibung

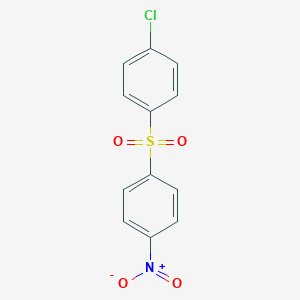

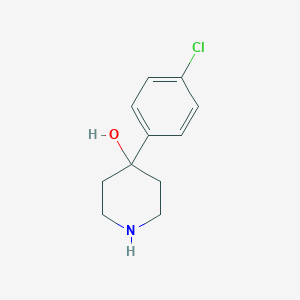

1-(2-Chlorophenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals. It is a phenyl substituted piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The presence of the chlorophenyl group on the piperazine ring influences its electronic and structural properties, making it a compound of interest for various chemical and biological applications.

Synthesis Analysis

The synthesis of 1-(2-Chlorophenyl)piperazine and its derivatives has been explored through different methods. One approach involves the reaction of 2,3-dichloronitrobenzene with piperazine, followed by a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of 48.2% . Another method described the synthesis from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the desired product with an overall yield of 45.7% . Additionally, a comparison of two synthetic routes for 1-(2,3-dichlorophenyl)piperazine was discussed, with one method involving anhydrous piperazine and 2,6-dichloro-nitrobenzene, and the other using an Ullmann reaction, with the former yielding a better quality product at 53.3% .

Molecular Structure Analysis

The molecular and electronic properties of 1-(2-Chlorophenyl)piperazine have been investigated using spectroscopic methods and density functional theory (DFT). Vibrational frequencies were assigned using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, and the structure was further analyzed using potential energy distribution (PED) . The crystal structure of a related compound, 4-(2,3-dichlorophenyl)piperazin-1-ium picrate, was determined to crystallize with one cation and one picrate anion in the asymmetric unit, with several hydrogen bonds interconnecting the cations and anions .

Chemical Reactions Analysis

The reactivity and stability of 1-(2-Chlorophenyl)piperazine have been studied through various analyses. Charge density distribution and sites of chemical reactivity were examined by mapping electron density isosurface with molecular electrostatic potential (MEP). Hyperconjugative interactions and charge delocalization were analyzed using natural bond orbital (NBO) analysis, which helps in understanding the stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorophenyl)piperazine derivatives have been characterized using spectral data analysis, including X-ray crystallography. Theoretical calculations were performed to compare with experimental results, showing excellent agreement. Properties such as chemical hardness, chemical potential, and electrophilicity index were calculated, providing insight into the compound's reactivity . Additionally, molecular docking studies suggested potential biological activity against prostate-specific membrane protein, with the compound exhibiting binding free energy and key bonding interactions .

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

“1-(2-Chlorphenyl)piperazin” ist eine chemische Verbindung mit der Summenformel C10H13ClN2. Es wird oft in der chemischen Forschung aufgrund seiner einzigartigen Eigenschaften verwendet . Die Verbindung ist in Pulverform erhältlich und hat einen Schmelzpunkt von 160-163 °C .

Synthese von Piperazinderivaten

Piperazinderivate werden aufgrund ihrer breiten Palette biologischer und pharmazeutischer Aktivitäten in verschiedenen Bereichen eingesetzt. “this compound” wird bei der Synthese dieser Derivate verwendet . Beispielsweise wird es bei der Cyclisierung von 1,2-Diaminderivaten mit Sulfoniumsalzen verwendet .

Arzneimittelentwicklung

Der Piperazinanteil, zu dem “this compound” gehört, wird in Arzneimitteln wie Trimetazidin, Ranolazin, Befuralin, Aripiprazol, Quetiapin, Indinavir, Sitagliptin und Vestipitant verwendet . Daher spielt “this compound” eine entscheidende Rolle bei der Entwicklung dieser Medikamente .

Synthese von chiralen Piperazinen

“this compound” wird bei der Synthese von 2-substituierten chiralen Piperazinen verwendet. Der Schlüsselschritt umfasst die Aza-Michael-Addition zwischen Diamin und dem in situ erzeugten Sulfoniumsalz .

Festphasensynthese

“this compound” wird in der parallelen Festphasensynthese verwendet, einem Verfahren, das zur gleichzeitigen Synthese mehrerer Peptidsequenzen eingesetzt wird .

Photokatalytische Synthese

“this compound” wird in der photokatalytischen Synthese verwendet, einem Verfahren, das Licht verwendet, um eine Reaktion zu beschleunigen, die ein aktiviertes Substrat erzeugt .

Wirkmechanismus

Target of Action

1-(2-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . This receptor plays a significant role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

1-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it, which leads to a series of events in the cell that results in various physiological effects .

Pharmacokinetics

It is known to be metabolized in the liver via the CYP2D6 enzyme . The elimination half-life ranges from 4 to 14 hours . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The activation of the 5-HT2C receptor by 1-(2-Chlorophenyl)piperazine can lead to various molecular and cellular effects. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has potent anorectic effects .

Safety and Hazards

1-(2-Chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Zukünftige Richtungen

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Chlorophenyl)piperazine could be in the development of new drugs and therapies.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057734 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39512-50-0 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to characterize 1-(2-Chlorophenyl)piperazine, and what structural insights were gained?

A1: The study employed a combination of spectroscopic methods including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy to comprehensively analyze the structural properties of 1-(2-Chlorophenyl)piperazine []. These techniques provided complementary information about the vibrational modes, electronic transitions, and nuclear environment of the molecule.

- FT-IR and FT-Raman: These methods revealed detailed information about the vibrational frequencies associated with various functional groups within the molecule, such as C-H stretching, C=C aromatic ring vibrations, and C-Cl stretching [].

- NMR (¹H and ¹³C): NMR spectroscopy was crucial in identifying the different proton and carbon environments within the molecule []. By analyzing the chemical shifts and coupling patterns, researchers could confirm the structure and assign specific signals to individual atoms in 1-(2-Chlorophenyl)piperazine.

- UV-Vis Spectroscopy: This technique helped identify the electronic transitions occurring within the molecule, particularly the π→ π* transitions associated with the aromatic ring []. This provided insights into the electronic structure and potential photochemical properties of 1-(2-Chlorophenyl)piperazine.

Q2: How was computational chemistry, specifically DFT, utilized to understand the properties of 1-(2-Chlorophenyl)piperazine?

A2: Density Functional Theory (DFT) calculations played a crucial role in complementing and interpreting the experimental spectroscopic data []. The researchers utilized the B3LYP functional with the 6-311++G (d,p) basis set, a well-established approach for modeling organic molecules.

- Vibrational Frequency Analysis: DFT calculations were employed to assign the experimentally observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions []. This provided a deeper understanding of the vibrational modes and their contribution to the overall spectroscopic fingerprint of 1-(2-Chlorophenyl)piperazine.

- NMR Chemical Shift Prediction: The researchers used the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts []. The good agreement between the calculated and experimental chemical shifts served as a validation of the optimized molecular geometry and reinforced the reliability of the computational approach.

- Electronic Structure and Properties: DFT calculations provided insights into the electronic structure of 1-(2-Chlorophenyl)piperazine, including the energies and shapes of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) []. Analysis of the HOMO-LUMO gap offered information about the molecule's reactivity, stability, and potential for participating in chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)

![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)